2-((1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features an indole core, a piperidine ring, and a pyrrolidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactionsCommon reagents used in these steps include halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of carbon-nitrogen and carbon-sulfur bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents on the indole, piperidine, or pyrrolidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .
Scientific Research Applications
2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity. The piperidine and pyrrolidine rings may enhance the compound’s binding affinity and selectivity, leading to specific biological effects. These interactions can result in the inhibition of key enzymes, modulation of signal transduction pathways, and alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-3,5-dione are structurally related and have comparable pharmacological properties.
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-dione and pyrrolidine-3-carboxylic acid are similar in structure and function
Uniqueness
2-({1-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-1H-INDOL-3-YL}SULFANYL)-1-(PYRROLIDIN-1-YL)ETHAN-1-ONE is unique due to the combination of the indole, piperidine, and pyrrolidine rings in a single molecule. This structural complexity allows for diverse interactions with biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications .
Properties
Molecular Formula |
C21H27N3O2S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-[3-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylindol-1-yl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C21H27N3O2S/c25-20(22-10-4-1-5-11-22)15-24-14-19(17-8-2-3-9-18(17)24)27-16-21(26)23-12-6-7-13-23/h2-3,8-9,14H,1,4-7,10-13,15-16H2 |
InChI Key |
HVKIZABEDJFYQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.